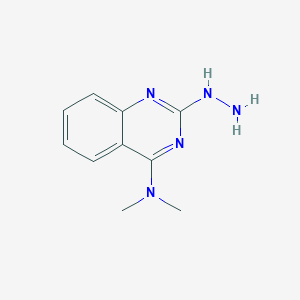
2-hydrazinyl-N,N-dimethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-N,N-dimethylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 2-hydrazinyl-N,N-dimethylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with hydrazine and dimethylamine. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hydrazinyl-N,N-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-N,N-dimethylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N,N-dimethylquinazolin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of bacteria or cancer cells. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Hydrazinyl-N,N-dimethylquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 2-chloroquinoline derivatives
These compounds share similar structural features but may differ in their biological activities and applications.
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-hydrazinyl-N,N-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C10H13N5/c1-15(2)9-7-5-3-4-6-8(7)12-10(13-9)14-11/h3-6H,11H2,1-2H3,(H,12,13,14) |
InChI Key |
AUWYWMYXTOHZHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















